2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride chemical properties
2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Amino-2,3-dihydro-1H-inden-1-one Hydrochloride
Introduction
2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride is a specialized organic compound belonging to the class of α-amino ketones. Its structure is built upon the 1-indanone framework, a privileged scaffold in medicinal chemistry known for its presence in a variety of pharmacologically active agents.[1][2] The introduction of an amino group at the C2 position creates a chiral center and introduces a key functional handle for further synthetic elaboration. As a hydrochloride salt, the compound is typically supplied as a more stable, crystalline solid suitable for laboratory use and as a precursor in multi-step synthetic campaigns.
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride. While detailed experimental data for this specific molecule is limited in public literature, this document synthesizes available information with established principles of organic chemistry to offer valuable insights for researchers, scientists, and drug development professionals. We will explore its physicochemical characteristics, propose a logical synthetic pathway, predict its spectroscopic signature, and discuss its potential reactivity and applications in modern chemical research.
Physicochemical Properties
The fundamental properties of a chemical entity are critical for its handling, storage, and application in synthetic protocols. The available data for 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride is summarized below.
| Property | Value | Source |
| CAS Number | 6941-16-8 | [3] |
| Molecular Formula | C₉H₁₀ClNO | [3] |
| Molecular Weight | 183.64 g/mol | [3] |
| Appearance | White to pale yellow crystalline powder (Predicted) | Inferred from similar compounds[4] |
| Purity | ≥95.0% (Typical) | [3] |
| Stability | Stable under normal, dry conditions.[5] | Inferred from general chemical principles |
| Solubility | Soluble in water, methanol; sparingly soluble in less polar organic solvents. | Inferred from hydrochloride salt structure |
As a hydrochloride salt of a primary amine, the compound is expected to be acidic in aqueous solution. The presence of the ketone and the aromatic ring contributes to moderate lipophilicity, while the ammonium salt form ensures significant water solubility. It should be stored in a cool, dry, well-ventilated place, away from strong bases and oxidizing agents to prevent degradation.[5]
Synthesis and Structural Elucidation
While specific, peer-reviewed synthetic procedures for 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride are not widely published, a robust synthesis can be designed based on well-established transformations of the 1-indanone core. A logical and common approach for the introduction of an α-amino group is via α-halogenation followed by nucleophilic substitution.
Proposed Synthetic Workflow
The proposed two-step synthesis starts from commercially available 1-indanone. The first step involves the selective bromination at the α-carbon (C2) to yield 2-bromo-1-indanone. This intermediate is then subjected to amination to introduce the required amino group, followed by salt formation.
Caption: Proposed two-step synthesis of the target compound from 1-indanone.
Experimental Protocol (Predictive)
Step 1: Synthesis of 2-Bromo-1-indanone
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Rationale: α-Bromination of ketones is a standard transformation. Using a reagent like copper(II) bromide or N-bromosuccinimide provides a reliable method for selective monobromination.[6]
-
To a solution of 1-indanone (1.0 eq) in a suitable solvent (e.g., ethyl acetate/chloroform mixture), add copper(II) bromide (approx. 2.2 eq).
-
Reflux the mixture with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, cool the reaction mixture to room temperature and filter to remove the copper(I) bromide byproduct.
-
Wash the filtrate with water and saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-1-indanone, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride
-
Rationale: The bromide is a good leaving group, readily displaced by an amine nucleophile. Using ammonia directly can lead to over-alkylation. A more controlled approach, such as the Gabriel synthesis or using a protected ammonia equivalent followed by deprotection, is often preferred for higher yields. The final step involves treatment with hydrochloric acid to precipitate the desired salt.
-
Dissolve the 2-bromo-1-indanone (1.0 eq) from the previous step in a polar aprotic solvent like Dimethylformamide (DMF).
-
Add sodium azide (NaN₃, approx. 1.5 eq) and stir the mixture at room temperature. The reaction proceeds via an Sₙ2 mechanism to form 2-azido-1-indanone.
-
Once the reaction is complete (monitored by TLC), the azide intermediate is reduced. A common method is hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere or using a chemical reducing agent like triphenylphosphine in aqueous THF.
-
After the reduction is complete, the resulting free base (2-amino-1-indanone) is isolated.
-
Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride.
Predicted Spectroscopic Data
Full structural confirmation would rely on standard spectroscopic techniques. Based on the proposed structure and data from analogous compounds, the following key signals can be predicted.[7][8]
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¹H NMR:
-
Aromatic Protons (4H): Complex multiplets expected in the range of δ 7.2-7.8 ppm. The proton ortho to the carbonyl group will likely be the most downfield.
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Benzylic Protons (-CH₂-, 2H): The two protons at C3 are diastereotopic. They would likely appear as two separate signals (doublets of doublets) in the range of δ 3.0-3.6 ppm.
-
Methine Proton (-CH-, 1H): The proton at C2, adjacent to both the carbonyl and the ammonium group, would be significantly deshielded, likely appearing as a multiplet (e.g., a triplet or doublet of doublets) around δ 4.5-5.0 ppm.
-
Amine Protons (-NH₃⁺, 3H): A broad singlet, typically in the range of δ 8.0-9.0 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A characteristic peak for a ketone, expected around δ 195-205 ppm.
-
Aromatic Carbons (6C): Multiple signals in the δ 120-145 ppm region.
-
Methine Carbon (-CH-): The C2 carbon attached to the nitrogen would be found in the δ 50-60 ppm range.
-
Methylene Carbon (-CH₂-): The C3 carbon would likely appear in the δ 30-40 ppm range.
-
-
IR Spectroscopy:
-
N-H Stretch: Broad absorption band around 3000-3300 cm⁻¹ for the -NH₃⁺ group.
-
C=O Stretch: Strong, sharp absorption band around 1680-1700 cm⁻¹ for the conjugated ketone.
-
C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1450 cm⁻¹.
-
Chemical Reactivity and Applications
The synthetic utility of 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride stems from the dual reactivity of the α-amino ketone motif. This structure is a valuable building block in medicinal chemistry for constructing more complex heterocyclic systems.
Key Reaction Pathways
The primary amine offers a nucleophilic site for reactions such as acylation, alkylation, and reductive amination. The adjacent ketone provides an electrophilic center for reactions like condensation, Wittig reactions, and reduction to the corresponding alcohol. This dual functionality makes it an ideal precursor for creating libraries of substituted aminoindanols or fused heterocyclic systems like pyrazinoindoles.[9]
Caption: Potential reaction pathways for the 2-Amino-1-indanone scaffold.
Role in Drug Discovery
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Scaffold for Bioactive Molecules: The indanone core is a key component of several approved drugs, most notably Donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease.[1] Derivatives of indanone have shown a wide array of biological activities, including anticancer and antimicrobial properties.[1][2]
-
Aminoindan Precursor: The related compound, 2-aminoindan, is a well-known pharmacophore used in the development of drugs targeting the central nervous system, including treatments for neurological disorders.[4][10]
-
Privileged Fragment: The α-amino ketone functionality itself is present in numerous bioactive compounds. This molecule serves as a rigid scaffold that presents the amine and ketone functionalities in a defined spatial orientation, making it an attractive starting point for fragment-based drug design and the synthesis of targeted molecular probes.
Safety and Handling
No specific safety data sheet (SDS) is publicly available for 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride. However, based on the known hazards of related compounds like 2-aminoindan hydrochloride and α-halo ketones, stringent safety precautions are warranted.[6][11]
-
Hazard Classification (Predicted): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[5] All handling should be performed in a well-ventilated fume hood to avoid inhalation of the powder.
-
Incompatibility: Avoid contact with strong bases, which will neutralize the hydrochloride salt to the free base, and strong oxidizing agents.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Conclusion
2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. While comprehensive characterization data is not abundant, its properties and reactivity can be reliably inferred from the well-understood chemistry of the 1-indanone scaffold and the α-amino ketone functional group. Its rigid framework and versatile functional handles make it an excellent starting material for the synthesis of novel heterocyclic systems and potential therapeutic agents, particularly in the field of neuroscience and oncology. Researchers employing this compound should proceed with a carefully designed synthetic plan and adhere to strict safety protocols.
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